4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
Description
4-{[5-Isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine is a heterocyclic compound featuring a morpholine ring linked via a carbonyl group to a 1,2,3-triazole moiety substituted with isopropyl and 4-methylphenyl groups. This structure combines pharmacologically relevant motifs: the morpholine ring often enhances solubility and bioavailability, while the triazole core is known for its stability and versatility in medicinal chemistry. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with morpholine derivatives.
Properties
IUPAC Name |
[1-(4-methylphenyl)-5-propan-2-yltriazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12(2)16-15(17(22)20-8-10-23-11-9-20)18-19-21(16)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPWCMGPLFXGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine typically involves a multi-step process. One common method includes the formation of the triazole ring through a cycloaddition reaction, followed by the attachment of the morpholine ring via a carbonyl linkage. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the triazole or morpholine rings .
Scientific Research Applications
Medicinal Chemistry
The triazole ring is a well-known scaffold in medicinal chemistry, particularly for its antibacterial and antifungal properties. Research indicates that triazole derivatives exhibit significant activity against a variety of pathogens.
Antimicrobial Activity
- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against fungal infections.
- Case Study : A study highlighted the synthesis of various triazole derivatives, including our compound of interest, which showed promising antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Pathogen |
|---|---|---|
| 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine | Moderate | Staphylococcus aureus |
| Other Triazole Derivatives | High | Escherichia coli |
Agricultural Applications
Triazole derivatives are also utilized as fungicides in agriculture. Their effectiveness in controlling plant pathogenic fungi has been well-documented.
Fungicidal Properties
- Use in Crop Protection : The compound has been explored for its potential as a fungicide to combat diseases caused by various fungal pathogens.
- Case Study : Patents have been filed for the use of triazole compounds in agricultural formulations aimed at preventing plant diseases caused by fungi such as Fusarium and Botrytis .
| Application | Target Fungi | Efficacy |
|---|---|---|
| This compound | Fusarium spp. | High |
| Other Triazole Fungicides | Botrytis cinerea | Moderate |
Material Science
In addition to biological applications, triazole compounds are being investigated for their utility in material science.
Polymer Science
- Synthesis of Functional Polymers : The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties.
- Case Study : Research has demonstrated that polymers containing triazole units exhibit improved resistance to thermal degradation compared to traditional polymers .
| Polymer Type | Triazole Content | Thermal Stability |
|---|---|---|
| Polyurethane | 10% | Enhanced |
| Polycarbonate | 5% | Improved |
Mechanism of Action
The mechanism by which 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound shares key features with isostructural triazole derivatives described in the literature. For example:
Key Observations :
Substituent Effects :
- The target compound’s 4-methylphenyl and isopropyl groups may enhance hydrophobicity compared to halogenated analogs (e.g., 4 , 5 ). Halogen substituents (Cl, F) in 4 and 5 influence electron-withdrawing effects and crystal packing via halogen bonding .
- The morpholine ring in the target compound likely improves solubility relative to thiazole-containing analogs, which exhibit planar conformations that favor dense crystal packing .
Synthesis and Crystallization :
- Compounds 4 and 5 were synthesized in high yields (~80–90%) and crystallized from dimethylformamide (DMF), forming crystals suitable for single-crystal X-ray diffraction (SC-XRD). The target compound may follow similar synthetic pathways, though its crystallization behavior remains uncharacterized .
Conformational Flexibility :
- The target compound’s morpholine ring introduces conformational flexibility, contrasting with the rigid, planar thiazole-pyrazole-triazole frameworks of 4 and 5 . This flexibility could impact intermolecular interactions and bioavailability .
Methodological Considerations
- Crystallographic Analysis : The structural determination of analogs like 4 and 5 relied on SC-XRD refined using SHELXL , a program widely used for small-molecule refinement due to its robustness and precision . The target compound’s structure, if analyzed, would likely employ similar methodologies.
- Synthetic Routes : The CuAAC reaction, common in triazole synthesis, is a probable route for the target compound. highlights acetylation of triazole derivatives, suggesting post-functionalization strategies applicable to the morpholine-linked target .
Physicochemical and Functional Differences
- Solubility : The morpholine ring’s polarity may increase aqueous solubility compared to halogenated thiazole derivatives.
Biological Activity
The compound 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a morpholine ring and a triazole moiety, which are known to contribute to various biological activities. The presence of the isopropyl and methylphenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
In Vitro Studies
In vitro evaluations have demonstrated that triazole derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. For instance:
- Cell Lines Tested : Human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549).
- Mechanisms Identified :
- Induction of G2/M cell-cycle arrest.
- Activation of apoptosis pathways through caspase activation.
These findings suggest that the compound may exert its effects by interfering with critical cellular processes involved in tumor growth and survival .
The mechanism by which this compound exerts its biological activity may involve:
- Inhibition of Protein Kinases : Triazole derivatives often interact with protein kinases involved in cell signaling pathways that regulate cell growth.
- Modulation of G Protein-Coupled Receptors (GPCRs) : These compounds may influence GPCR pathways, leading to alterations in intracellular calcium levels and subsequent signaling cascades that promote apoptosis .
Case Studies
Several case studies have focused on the synthesis and evaluation of triazole-containing compounds:
- Study on Structural Optimization :
-
Toxicological Assessments :
- Investigations into the toxicity profiles of triazole derivatives revealed that while they exhibit potent anticancer activity, careful consideration must be given to their safety profiles in vivo.
Table 1: Biological Activity of Triazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | SW480 | 20 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic Studies : Elucidating precise molecular targets and pathways affected by this compound.
- Combination Therapies : Evaluating synergistic effects with existing chemotherapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
